molecular formula C9H18N5O8P B13411821 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one

2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one

Cat. No.: B13411821
M. Wt: 355.24 g/mol
InChI Key: ACIVVGBVOVHFPQ-RPDRRWSUSA-N
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Description

2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one is a compound involved in the biosynthesis of riboflavin (vitamin B2). It is a key intermediate in the riboflavin biosynthetic pathway, playing a crucial role in the conversion of precursor molecules into riboflavin. This compound is of significant interest in biochemical research due to its role in essential metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one typically involves enzymatic reactions. One of the primary methods includes the use of pyrimidine reductase enzymes, which catalyze the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate . This reaction occurs under specific conditions, such as a pH of 8.0 and a temperature of 30°C .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is primarily synthesized for research purposes. the enzymatic synthesis method mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

    Reduction: The compound is reduced by pyrimidine reductase enzymes.

    Phosphorylation: It can be phosphorylated to form various phosphate derivatives.

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reduction of this compound is 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .

Scientific Research Applications

2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one has several scientific research applications:

    Biochemistry: It is studied for its role in the riboflavin biosynthetic pathway.

    Molecular Biology: Researchers investigate its interactions with enzymes and other biomolecules.

    Medicine: Understanding its role in riboflavin biosynthesis can lead to insights into metabolic disorders related to vitamin B2 deficiency.

    Industrial Biotechnology:

Mechanism of Action

The mechanism of action of 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one involves its conversion by pyrimidine reductase enzymes. The enzyme catalyzes the transfer of a hydrogen atom from NADPH to the substrate, resulting in the reduction of the compound . This reaction is essential for the biosynthesis of riboflavin, as it produces intermediates required for the formation of the vitamin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the riboflavin biosynthetic pathway. Its structure and function are distinct from other intermediates, making it a critical component in the production of riboflavin.

Properties

Molecular Formula

C9H18N5O8P

Molecular Weight

355.24 g/mol

IUPAC Name

[(2R,3S,4S)-5-[(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C9H18N5O8P/c10-5-7(13-9(11)14-8(5)18)12-1-3(15)6(17)4(16)2-22-23(19,20)21/h3-4,6,15-17H,1-2,10H2,(H2,19,20,21)(H4,11,12,13,14,18)/t3-,4+,6-/m0/s1

InChI Key

ACIVVGBVOVHFPQ-RPDRRWSUSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=N1)N)N

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=N1)N)N

Origin of Product

United States

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